molecular formula C11H13BrClNO B3430701 N-[1-(4-bromophenyl)propyl]-2-chloroacetamide CAS No. 854035-91-9

N-[1-(4-bromophenyl)propyl]-2-chloroacetamide

Cat. No.: B3430701
CAS No.: 854035-91-9
M. Wt: 290.58 g/mol
InChI Key: OWCKJSSTWUEOET-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)propyl]-2-chloroacetamide is a useful research compound. Its molecular formula is C11H13BrClNO and its molecular weight is 290.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.98690 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(4-bromophenyl)propyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-2-10(14-11(15)7-13)8-3-5-9(12)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCKJSSTWUEOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252144
Record name N-[1-(4-Bromophenyl)propyl]-2-chloroacetamide
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Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854035-91-9
Record name N-[1-(4-Bromophenyl)propyl]-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854035-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(4-Bromophenyl)propyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing the Role of Chloroacetamide Scaffolds in Organic Chemistry

Chloroacetamide scaffolds are a significant class of compounds in organic chemistry, primarily due to the reactive nature of the α-chloro group. This feature makes them valuable intermediates in a wide array of synthetic transformations. The electrophilic carbon atom adjacent to the carbonyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups.

The versatility of chloroacetamides is demonstrated by their use in the synthesis of diverse heterocyclic compounds, which are foundational to many areas of chemical research. researchgate.net The chloroacetamide group can act as a building block for more complex molecular architectures, contributing to the fields of medicinal chemistry and materials science. chemimpex.com For instance, they are key precursors in the synthesis of some herbicides and fungicides, highlighting their importance in agrochemical research. google.com The reactivity of the carbon-chlorine bond is a key determinant of their synthetic utility, enabling chemists to construct complex molecules through controlled chemical reactions.

PropertyDescription
Reactivity The α-chloro group is a good leaving group, facilitating nucleophilic substitution reactions.
Synthetic Intermediate Serves as a versatile building block for more complex molecules, including various pharmaceuticals and agrochemicals. chemimpex.com
Applications Utilized in the development of anti-inflammatory drugs, analgesics, pesticides, and herbicides. chemimpex.com

An Overview of Bromophenyl Derivatives in Chemical Biology

Bromophenyl derivatives are compounds that contain a bromine atom attached to a phenyl ring. The inclusion of a bromine atom in an organic molecule can significantly alter its biological properties. Bromine is a halogen that can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

In the realm of chemical biology, bromophenyl groups are often incorporated into molecules to enhance their therapeutic potential. Natural bromophenols, found in marine algae, have demonstrated a wide range of biological activities, including antioxidant, anticancer, and anti-diabetic properties. nih.govnih.gov Synthetic bromophenol derivatives are being explored for their potential in drug development. nih.gov The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a molecule for its target protein. This has led to the investigation of bromophenyl-containing compounds as enzyme inhibitors and receptor modulators. mdpi.com

Biological ActivityExamples
Antioxidant Natural bromophenols from marine algae have shown free radical scavenging activity. nih.gov
Anticancer Certain bromophenol derivatives have exhibited cytotoxicity against various human cancer cell lines. nih.gov
Anti-diabetic Extracts from red algae containing bromophenols have been shown to decrease blood glucose levels in animal studies. nih.gov

The Significance of the N 1 4 Bromophenyl Propyl 2 Chloroacetamide Architecture for Advanced Investigation

The specific architecture of N-[1-(4-bromophenyl)propyl]-2-chloroacetamide combines the reactive potential of the chloroacetamide moiety with the biological significance of the bromophenyl group. This unique combination suggests that the molecule could serve as a valuable tool in several areas of advanced chemical investigation.

The presence of the reactive chloroacetyl group allows for the potential use of this compound as a covalent modifier of biological macromolecules. Covalent inhibitors are an important class of therapeutic agents that can form a stable bond with their target, leading to prolonged and often irreversible inhibition. The chloroacetamide group can react with nucleophilic residues, such as cysteine, on protein surfaces. acs.orgnih.gov

The bromophenyl moiety, on the other hand, can contribute to the binding affinity and selectivity of the molecule for its target. The position of the bromine atom on the phenyl ring can influence the electronic properties and steric profile of the compound, which can be fine-tuned to optimize interactions with a specific biological target. The combination of these two functional groups within a single molecule provides a platform for the design of targeted covalent inhibitors.

Research Scope and Objectives for N 1 4 Bromophenyl Propyl 2 Chloroacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Elucidation of Proton Resonances and Coupling Patterns (¹H NMR)

A ¹H NMR spectrum of this compound would be expected to provide key information. The chemical shifts (δ) of the proton signals would indicate their electronic environment. For instance, the aromatic protons on the bromophenyl ring would likely appear as a set of doublets in the downfield region (typically δ 7.0-7.6 ppm) due to the electron-withdrawing nature of the bromine atom and the aromatic ring current. The proton attached to the chiral carbon (the CH group of the propyl chain) would likely appear as a multiplet, its chemical shift influenced by the adjacent nitrogen and phenyl ring. The methylene (B1212753) protons of the propyl group would exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons. The methyl group of the propyl chain would be expected to appear as a triplet in the upfield region. The protons of the chloroacetamide's methylene group (Cl-CH₂-) would likely present as a singlet, shifted downfield due to the electronegative chlorine atom.

Carbon Skeleton Assignment and Quaternary Carbons (¹³C NMR)

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the amide group would be expected at a significant downfield shift (typically δ 165-175 ppm). The carbons of the bromophenyl ring would appear in the aromatic region (δ 110-145 ppm), with the carbon atom bonded to the bromine showing a characteristic shift. The carbons of the propyl chain and the chloroacetyl group would be found in the aliphatic region of the spectrum. Quaternary carbons, such as the carbon in the aromatic ring bonded to the propyl group and the one bonded to bromine, would be identifiable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, for example, confirming the connectivity within the propyl chain by showing correlations between the CH, CH₂, and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for identifying the connectivity between the propyl chain and the aromatic ring, and between the chloroacetyl group and the amide nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, providing insights into the molecule's conformational preferences and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would be used to determine the exact mass of the molecule with high precision. This allows for the calculation of the molecular formula, confirming the elemental composition of this compound (C₁₁H₁₃BrClNO). The isotopic pattern, particularly the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) and chlorine (~3:1 ratio of ³⁵Cl and ³⁷Cl isotopes), would provide a distinctive signature in the mass spectrum, further confirming the compound's identity.

Vibrational Spectroscopy for Functional Group Analysis (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy would identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key expected absorption bands would include:

N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

C=O stretch (Amide I): A strong absorption band typically in the region of 1650-1680 cm⁻¹ for the amide carbonyl group.

N-H bend (Amide II): A band around 1550 cm⁻¹.

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

C-H stretches: Both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations would be observed.

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

C-Br stretch: Also in the fingerprint region, at a lower frequency, typically 500-600 cm⁻¹.

X-ray Crystallography for Solid-State Structural Elucidation

If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. It would also reveal the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For a chiral molecule like this, X-ray crystallography could determine the absolute configuration if a suitable crystallization and refinement strategy is employed.

Chiral Chromatography for Enantiomeric Purity Assessment (HPLC, GC)

Following a comprehensive search of scientific literature and chemical databases, no specific research articles or experimental data were found detailing the chiral chromatography for the enantiomeric purity assessment of this compound. The application of High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the separation of its enantiomers has not been documented in the available public domain.

Therefore, the presentation of detailed research findings and data tables, as requested, is not possible. The development of a chiral separation method for this compound would require original research to determine the optimal conditions, including the selection of a suitable chiral stationary phase (CSP), mobile phase composition, and detection parameters.

Generally, the approach to developing a chiral separation method for a novel compound like this compound would involve screening a variety of commercially available chiral stationary phases. For HPLC, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often a starting point due to their broad applicability. For GC, cyclodextrin-based capillary columns are commonly employed for the separation of chiral molecules. The selection of the mobile phase (for HPLC) or the temperature program (for GC) would then be optimized to achieve baseline separation of the two enantiomers.

Without experimental data, any discussion of specific chromatographic conditions, retention times, or resolution factors would be speculative and would not adhere to the required standards of scientific accuracy.

Investigation of Biological Activity in Vitro and in Silico of N 1 4 Bromophenyl Propyl 2 Chloroacetamide

Target Identification and Mechanism of Action (Molecular Level)

The chloroacetamide functional group is a well-known reactive moiety, capable of acting as an electrophile. This "warhead" can form covalent bonds with nucleophilic residues in biological macromolecules, particularly the thiol group of cysteine residues in proteins. This irreversible binding can lead to the inhibition of enzyme activity or disruption of protein function.

Enzyme Inhibition Assays (e.g., hypothetical proteases, kinases)

The chloroacetamide moiety is a key feature in a number of covalent inhibitors targeting enzymes such as proteases and kinases. nih.govresearchgate.netnih.gov These enzymes often have a cysteine residue in their active site or in a nearby pocket that can be targeted by electrophilic compounds.

Hypothetical Protease Inhibition:

Many proteases, particularly cysteine proteases like papain and the SARS-CoV-2 main protease (Mpro), rely on a catalytic cysteine residue for their function. nih.govjst.go.jp A chloroacetamide-containing compound, such as N-[1-(4-bromophenyl)propyl]-2-chloroacetamide, could potentially act as an irreversible inhibitor of such enzymes. The proposed mechanism would involve the nucleophilic attack of the cysteine thiol on the electrophilic carbon of the chloroacetamide, leading to the formation of a covalent bond and subsequent inactivation of the enzyme.

In vitro enzyme inhibition assays with a panel of cysteine proteases could validate this hypothesis. A hypothetical screening could yield data as presented in the table below.

Hypothetical Protease TargetIC50 (µM) of Analogous Chloroacetamides
Papain~70% inhibition at 100 µM jst.go.jp
SARS-CoV-2 Mpro0.05 - 1.13 nih.gov
Cathepsin BSubmicromolar to nanomolar nih.gov
Calpain ISubmicromolar to nanomolar nih.gov

Hypothetical Kinase Inhibition:

Several kinases, such as Fibroblast Growth Factor Receptor (FGFR) kinases, have accessible cysteine residues in their ATP-binding pocket. nih.gov Chloroacetamide derivatives have been successfully developed as irreversible inhibitors of these kinases. The covalent bond formation with the cysteine residue prevents the binding of ATP, thereby blocking the kinase's signaling cascade. The bromophenyl group of this compound could potentially occupy the hydrophobic pocket of the kinase, positioning the chloroacetamide "warhead" for covalent modification of a nearby cysteine.

A hypothetical kinase inhibition assay could produce the following results for analogous compounds.

Hypothetical Kinase TargetIC50 (nM) of Analogous Chloroacetamides
FGFR1Potent inhibition at nanomolar concentrations nih.gov
EML4-ALK2300 medchemexpress.com
Bruton's tyrosine kinase (BTK)No significant inhibition observed in some studies researchgate.net
Epidermal growth factor receptor (EGFR)No significant inhibition observed in some studies researchgate.net

Receptor Binding Studies (e.g., G protein-coupled receptors, nuclear receptors)

The bromophenyl moiety is a common feature in ligands for various receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors.

Hypothetical G Protein-Coupled Receptor (GPCR) Binding:

Hypothetical Nuclear Receptor Binding:

Nuclear receptors are ligand-activated transcription factors that contain a hydrophobic ligand-binding pocket. mdpi.com A variety of small molecules, including those with halogenated phenyl rings, can bind to these receptors and modulate their activity. elifesciences.org For example, fatty acids have been identified as endogenous ligands for some nuclear receptors like HNF4α. plos.org The structural similarity of the propyl-acetamide portion of the molecule to a fatty acid derivative might allow it to interact with the ligand-binding domain of certain nuclear receptors.

A hypothetical receptor binding assay for analogous bromophenyl compounds could yield the following data:

Hypothetical Receptor TargetBinding Affinity (IC50/Ki) of Analogous Bromophenyl Compounds
Endothelin Receptor A (ETA)Potent inhibition researchgate.net
Endothelin Receptor B (ETB)Significant affinity researchgate.net
Peroxisome proliferator-activated receptor gamma (PPARγ)Potential for binding elifesciences.org

Cellular Pathway Modulation in in vitro Cell Line Models

Based on the potential for enzyme inhibition and receptor binding, this compound could modulate various cellular signaling pathways, leading to observable effects in in vitro cell line models, such as anticancer activity. Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and activation of caspases. tbzmed.ac.ir

Hypothetical Modulation of Apoptotic Pathways:

In cancer cell lines, the compound could induce apoptosis by inhibiting key survival kinases or by activating pro-apoptotic signaling cascades. For example, inhibition of an anti-apoptotic kinase could lead to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent caspase activation. Phenylacetamide derivatives have demonstrated the ability to upregulate the expression of Bcl-2, Bax, and FasL, all of which are critical components of apoptotic pathways. tbzmed.ac.ir

Hypothetical Modulation of Inflammatory Pathways:

Given the role of various proteases and kinases in inflammatory signaling, the compound could exhibit anti-inflammatory properties by inhibiting these enzymes. For instance, inhibition of a key kinase in the NF-κB signaling pathway could lead to a reduction in the production of pro-inflammatory cytokines.

A summary of potential cellular effects in vitro based on analogous compounds is presented below:

Cell LineObserved Effect of Analogous CompoundsPotential Pathway Modulated
MDA-MB-468 (Breast Cancer)Cytotoxic (IC50 = 0.6±0.08 µM for a phenylacetamide derivative) tbzmed.ac.irApoptosis (Bcl-2, Bax, FasL upregulation) tbzmed.ac.ir
PC-12 (Pheochromocytoma)Cytotoxic (IC50 = 0.6±0.08 µM for a phenylacetamide derivative) tbzmed.ac.irApoptosis tbzmed.ac.ir
MCF-7 (Breast Cancer)Cytotoxic (IC50 = 0.7±0.4 µM for a phenylacetamide derivative) tbzmed.ac.irApoptosis tbzmed.ac.ir
H1581 (Lung Cancer)Antiproliferative (nanomolar concentration for a chloroacetamide derivative) nih.govFGFR signaling, MAPK pathway nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of this compound can be significantly influenced by its stereochemistry and the nature of its halogen substituent.

Impact of Chiral Center Stereochemistry on Activity

The presence of a chiral center at the propyl group means that this compound exists as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities. researchgate.netsolubilityofthings.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

One enantiomer may bind with high affinity to the target, leading to the desired biological effect, while the other enantiomer may have low or no affinity, or could even bind to a different target, leading to off-target effects. nih.gov For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism is responsible for the enhanced biological activity. nih.gov

A hypothetical SAR study on the enantiomers of a related chiral amide could yield the following results:

EnantiomerBiological Activity (Hypothetical IC50)
(R)-isomer10 µM
(S)-isomer> 100 µM

This highlights the importance of synthesizing and testing each enantiomer separately to determine the eutomer (the more active isomer).

Influence of Halogenation Pattern on Biological Interactions

The position and nature of the halogen can significantly impact biological activity. For example, in a series of N-phenylacetamide derivatives, the presence of a halogen on the phenyl ring was found to be important for antibacterial activity. nih.gov The increased lipophilicity due to the bromine atom can enhance membrane permeability, allowing the compound to reach intracellular targets more effectively.

A hypothetical SAR study on the effect of halogenation in a similar series of compounds could reveal the following trends:

Halogen at para-positionLipophilicity (LogP)Biological Activity (Hypothetical IC50)
HLowerLower
FHigherModerate
ClHigherHigh
BrHighestHighest
IHighestVariable (potential for steric hindrance)

This data suggests that a bromine atom at the para-position provides a good balance of lipophilicity and size for optimal interaction with the hypothetical target.

Effects of N-Substituent Modifications on Target Engagement

The biological activity of chloroacetamide derivatives can be significantly influenced by modifications to the N-substituent. Structure-activity relationship (SAR) studies on related N-substituted chloroacetamides demonstrate that the nature and position of substituents on the phenyl ring play a crucial role in their efficacy and mechanism of action. nih.gov

For instance, in a study of N-(substituted phenyl)-2-chloroacetamides, the lipophilicity conferred by halogen substituents on the phenyl ring was a key determinant of antimicrobial activity. Compounds bearing a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide and N-(4-bromophenyl)-2-chloroacetamide, were among the most active. nih.gov This increased lipophilicity is thought to facilitate passage through the phospholipid bilayer of cell membranes, thereby enhancing target engagement. nih.gov

Electron-donating substituents on the benzyl (B1604629) ring of related compounds have also been shown to accelerate biological activity. This effect is attributed to the stabilization of developing positive charges during the compound's mechanism of action, which is a critical factor for target engagement. rsc.org The modification of the N-substituent can therefore be a powerful tool to modulate the biological profile of these molecules. The table below summarizes the effect of various substituents on the biological properties of N-phenylacetamide analogs.

Compound Series Substituent Modification Observed Effect on Biological Activity Reference
N-(substituted phenyl)-2-chloroacetamidesHalogen at para-position (e.g., -Br, -Cl)Increased lipophilicity and antimicrobial activity. nih.gov
4-Nitrobenzyl carbamatesElectron-donating groups on the benzyl ringAccelerated fragmentation rate (a proxy for activation). rsc.org
4-Nitrobenzyl carbamatesα-methyl groupAccelerated fragmentation rate. rsc.org
N-phenylacetamide derivativesIntroduction of a thiazole (B1198619) moietyPromising antibacterial activities. mdpi.com

High-Throughput Screening (HTS) Methodologies for Novel Biological Activities (in in vitro systems)

High-Throughput Screening (HTS) is a crucial methodology for the discovery of novel biological activities of compounds like this compound and its derivatives. These techniques allow for the rapid assessment of large numbers of compounds against specific biological targets or cellular phenotypes.

One of the most common HTS assays used to evaluate the antiproliferative activity of novel compounds is the MTT assay . This colorimetric assay measures cellular metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity. mdpi.com This method has been widely applied to screen libraries of 1,3-thiazole derivatives and other acetamides for potential anticancer agents. mdpi.comijcce.ac.ir

Another prevalent HTS method is the Sulforhodamine B (SRB) assay . This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye provides an estimate of the total protein mass, which is related to the number of cells. The SRB assay is a cell-density based measurement and is less prone to interference from compounds that affect mitochondrial respiration. It has been successfully used to screen N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives for anticancer activity against breast cancer cell lines. researchgate.netnih.gov

In Vitro Cellular Assays for Investigating Specific Biological Responses

Following initial screening, specific in vitro cellular assays are employed to elucidate the mechanisms underlying the biological activity of promising compounds. These assays provide detailed information on specific cellular responses such as proliferation, cell cycle progression, and apoptosis.

Antiproliferative Effects in Specific Cell Lines: Derivatives of this compound have demonstrated significant antiproliferative effects against a range of human cancer cell lines. For example, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives have been evaluated for their cytotoxic activity. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are determined to quantify this effect. Studies have shown that certain derivatives are particularly potent against cervical cancer (HeLa) and glioblastoma (U87) cells. ijcce.ac.ir The antiproliferative effects of some chloroacetamide derivatives are summarized in the table below.

Compound/Derivative Cell Line Cancer Type IC₅₀ (µM) Reference
Compound 8aHeLaCervical Cancer1.3 ± 0.14 ijcce.ac.ir
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative d6MCF7Breast CancerNot specified, but noted as highly active researchgate.netnih.gov
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative d7MCF7Breast CancerNot specified, but noted as highly active researchgate.netnih.gov
Compound 8a is N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide

Apoptosis Induction in Cell Cultures: A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. The apoptotic potential of chloroacetamide derivatives has been investigated using several assays. One common method is Annexin V/PI staining . In early apoptosis, a cell membrane lipid called phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to phosphatidylserine and can be fluorescently labeled, allowing for the detection of apoptotic cells via flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes. mdpi.com

Further investigation into the apoptotic pathway involves measuring the activation of caspases , which are key effector proteins in the apoptotic cascade. For instance, the activation of caspase 3 can be quantified to confirm the induction of apoptosis. ijcce.ac.ir Additionally, the disruption of the Mitochondrial Membrane Potential (MMP) is another hallmark of apoptosis. A decline in MMP can be measured to assess the involvement of the mitochondrial pathway of apoptosis. ijcce.ac.ir

Bioanalytical Method Development for in vitro Sample Analysis

The development of robust bioanalytical methods is essential for the quantitative analysis of target compounds like this compound in complex biological samples generated during in vitro assays. cuni.cz The primary goal is the accurate and reliable determination of the analyte in matrices such as cell culture media, cell lysates, or microsomal incubations. cuni.czresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. cuni.cz The development of an LC-MS/MS method involves several critical steps:

Sample Preparation: This is a crucial step to remove interfering components from the biological matrix and concentrate the analyte. nih.gov Common techniques include:

Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent, washed, and then eluted with an appropriate solvent.

Protein Precipitation (PPT): A simple method where a solvent is added to precipitate proteins, and the analyte is measured in the resulting supernatant.

Chromatographic Separation: An efficient separation is required to resolve the analyte from matrix components and potential metabolites. Ultra-High-Performance Liquid Chromatography (UHPLC) is often employed to achieve fast and high-resolution separations. cuni.cz

Detection: Tandem mass spectrometry provides highly selective and sensitive detection. The analyte is typically monitored using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is detected. This provides two levels of mass selectivity, significantly reducing background noise.

Method Validation: Once developed, the method must be validated according to regulatory guidelines to ensure its reliability. Validation parameters include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantitation, LLOQ), calibration curve, matrix effect, and stability. researchgate.net

The development of such methods is critical for understanding the concentration-effect relationships in in vitro systems and for supporting further preclinical development.

Future Research Directions and Translational Perspectives Non Clinical

Design of Novel Chemical Probes Based on N-[1-(4-bromophenyl)propyl]-2-chloroacetamide

The chloroacetamide group is a reactive electrophile that can form stable covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and histidine. acs.org This property is highly valuable for the design of chemical probes to study protein function, identify novel drug targets, and elucidate biological pathways. frontiersin.org Starting from the this compound scaffold, a variety of chemical probes can be designed for different applications in chemical biology.

These probes can be used to identify the protein targets of the parent compound through techniques like affinity-based protein profiling. The development of such tools is a critical step in understanding the molecule's mechanism of action and can reveal new therapeutic targets.

Table 1: Potential Chemical Probes Derived from this compound

Probe TypeReporter TagLinker StrategyPotential Application
Fluorescent Probe Fluorescein, Rhodamine, or BODIPYDirect attachment or via a PEG linker to the phenyl ringVisualizing cellular uptake and subcellular localization of the compound.
Biotinylated Probe BiotinAlkoxy or amino-PEG linker attached to the phenyl ringAffinity purification of protein targets for identification by mass spectrometry.
Click Chemistry Probe Alkyne or Azide (B81097)Introduction of a terminal alkyne or azide on the phenyl ringBioorthogonal ligation to reporter tags for in vitro and in situ target identification. frontiersin.org

Exploration of Alternative Biological Targets

Compounds containing the N-substituted chloroacetamide motif have shown a wide range of biological activities, including antimicrobial, anticancer, and herbicidal effects. nih.govnih.govresearchgate.net The primary targets for many chloroacetamide herbicides are very-long-chain fatty acid elongases. medchemexpress.comresearchgate.net In oncology, chloroacetamide derivatives have been developed as irreversible inhibitors for targets like Fibroblast Growth Factor Receptor 1 (FGFR1) and Glutathione (B108866) Peroxidase 4 (GPX4). frontiersin.orgnih.gov

Given this precedent, future research could explore a range of potential biological targets for this compound and its analogs. The specific "N-[1-(4-bromophenyl)propyl]" portion of the molecule will play a crucial role in determining its selectivity and potency against different targets.

Table 2: Potential Biological Target Classes for Future Investigation

Target ClassRationaleExample Targets
Kinases Many kinase inhibitors utilize a covalent mechanism to achieve high potency and prolonged duration of action. The chloroacetamide can target a non-catalytic cysteine in the active site.FGFR, EGFR, BTK
Deubiquitinating Enzymes (DUBs) DUBs often have a catalytic cysteine in their active site that is susceptible to covalent modification.USP family, UCH family
Metabolic Enzymes Chloroacetamides are known to inhibit enzymes involved in fatty acid metabolism. researchgate.netFatty acid synthases, elongases
Bacterial Enzymes The antimicrobial activity of related compounds suggests potential targets in essential bacterial pathways. nih.govCell wall synthesis enzymes, metabolic enzymes

Development of Advanced Synthetic Strategies for Complex Analogues

To fully explore the potential of the this compound scaffold, the development of advanced and efficient synthetic strategies is essential. Traditional methods for synthesizing N-substituted amides often involve the reaction of an amine with an acyl chloride. researchgate.net Modern synthetic chemistry offers more sophisticated approaches to generate a diverse library of complex analogues for structure-activity relationship (SAR) studies.

These advanced methods would allow for the systematic modification of all parts of the molecule—the bromophenyl ring, the propyl linker, and the chloroacetamide warhead—to optimize potency, selectivity, and pharmacokinetic properties.

Table 3: Advanced Synthetic Strategies for Analogue Development

Synthetic StrategyDescriptionApplication to the Scaffold
Late-Stage Functionalization Introducing chemical modifications at a late stage in the synthesis. This allows for rapid diversification of a common intermediate.C-H activation or cross-coupling reactions on the bromophenyl ring to introduce a variety of substituents.
Diversity-Oriented Synthesis (DOS) A synthetic approach that aims to create a wide range of structurally diverse molecules from a common starting material.Using chiral catalysts to generate stereoisomers of the propyl linker or employing multicomponent reactions to build complexity.
Parallel Synthesis The simultaneous synthesis of a large number of compounds in a spatially separated manner (e.g., in a 96-well plate format).Rapidly creating a library of analogues with different substituents on the phenyl ring to accelerate SAR studies.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating the design-make-test-analyze cycle. pivot-al.aimdpi.com These computational tools can be applied to the this compound scaffold to guide the design of new analogues with improved properties and to predict their biological activities.

Table 4: Applications of AI and ML in the Development of this compound Analogues

AI/ML ApplicationDescriptionPotential Impact
De Novo Design Generative models (e.g., GANs, VAEs) can create novel chemical structures with desired properties. pivot-al.aiGeneration of new analogues with predicted high affinity and selectivity for a specific biological target.
QSAR Modeling Quantitative Structure-Activity Relationship models can predict the biological activity of new compounds based on their chemical structure.Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested.
Target Prediction Deep learning models can be trained to predict the biological targets of a small molecule based on its structure. atomwise.comIdentification of potential primary targets and off-targets, helping to elucidate the mechanism of action and predict potential liabilities.
Reaction Prediction AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes.Accelerating the synthesis of complex analogues by identifying the most efficient synthetic pathways.

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry (non-clinical focus)

The exploration of a novel chemical scaffold like this compound is a multidisciplinary endeavor that would greatly benefit from collaborative research. novartis.com By bringing together experts from different fields, the full potential of this compound and its analogues can be realized more efficiently.

Such collaborations are crucial for bridging the gap between fundamental chemical synthesis and biological discovery, ultimately accelerating the translation of basic research into valuable tools and potential therapeutic leads. broadinstitute.org

Table 5: Potential Collaborative Research Projects

Collaborating DisciplinesResearch FocusDesired Outcome
Synthetic Organic Chemistry & Computational Chemistry Design and synthesis of a focused library of analogues based on computational predictions of target binding.A set of optimized compounds with improved potency and selectivity.
Chemical Biology & Proteomics Use of biotinylated or "clickable" probes to identify the protein targets of the compounds in various cell models.A comprehensive map of the target landscape for the chemical scaffold.
Structural Biology & Medicinal Chemistry Determination of the X-ray crystal structure of a lead compound covalently bound to its target protein.A detailed understanding of the binding mode, which can guide further structure-based drug design.
Pharmacology & Assay Development Development of robust biochemical and cell-based assays to screen the compound library against a panel of potential targets.Identification of lead compounds with promising activity in relevant biological systems.

Q & A

Q. What are the recommended synthetic routes for N-[1-(4-bromophenyl)propyl]-2-chloroacetamide?

The synthesis of chloroacetamide derivatives typically involves coupling reactions between amines and chloroacetyl chloride. For example, describes alkylation of intermediates with N-(4-bromophenyl)-2-chloroacetamide using Lawesson’s reagent and standard alkylation conditions. A generalized protocol includes:

Reacting 1-(4-bromophenyl)propan-1-amine with chloroacetyl chloride in anhydrous dichloromethane.

Using triethylamine as a base to neutralize HCl byproducts.

Purifying the product via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent).

Characterizing the compound using 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR): Confirm the presence of the 4-bromophenyl group (distinct aromatic protons at δ ~7.4–7.6 ppm) and the chloroacetamide backbone (N–H at δ ~8.5 ppm; CH2_2Cl at δ ~4.2 ppm) .
  • Mass Spectrometry: HRMS should match the molecular formula (C11_{11}H13_{13}BrClNO2_2) with a calculated exact mass of 305.98 g/mol.
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O) using SHELXL () .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

Crystallography is critical for analyzing steric and electronic effects. For example:

  • Asymmetric Unit Analysis: highlights three conformers in the asymmetric unit of a related dichlorophenylacetamide, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Similar analysis can identify torsional strain in the target compound.
  • Hydrogen Bonding: Intramolecular C–H···O and intermolecular N–H···O interactions stabilize the crystal lattice, as seen in .
  • SHELX Refinement: Use SHELXL to refine occupancy ratios and thermal displacement parameters, especially if disordered halogen atoms (Br/Cl) are present .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in chloroacetamide derivatives?

SAR studies require systematic modification and biological testing:

  • Substitution Patterns: Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-CF3_3) or electron-donating (e.g., 4-OCH3_3) groups to assess impact on bioactivity () .
  • Bioisosteric Replacements: Substitute the chloroacetamide group with thiourea or sulfonamide moieties to modulate solubility and target binding () .
  • Pharmacophore Modeling: Use computational tools (e.g., Schrödinger’s Phase) to map essential hydrogen-bond acceptors (Cl, O) and hydrophobic regions (aromatic rings) .

Q. How can conflicting spectral or biological data be resolved?

Contradictions may arise from impurities, solvent effects, or polymorphic forms:

  • Dynamic Light Scattering (DLS): Check for aggregates in biological assays (e.g., enzyme inhibition studies).
  • Solvent Screening: Test solubility in DMSO, methanol, or aqueous buffers to rule out solvent-induced conformational changes.
  • Polymorph Characterization: Compare PXRD patterns of batches to identify crystallographic differences () .

Methodological Considerations

Q. What safety protocols are recommended for handling halogenated acetamides?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure () .
  • Waste Disposal: Halogenated waste must be segregated and treated via incineration to prevent environmental release.
  • Emergency Procedures: In case of inhalation, administer fresh air and seek medical attention immediately (P101, P210 in ) .

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N-[1-(4-bromophenyl)propyl]-2-chloroacetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.